molecular formula C15H18N2O2 B3049994 Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- CAS No. 22930-55-8

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-

Cat. No.: B3049994
CAS No.: 22930-55-8
M. Wt: 258.32 g/mol
InChI Key: WNUGVHMANDXOOZ-UHFFFAOYSA-N
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Description

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- (CAS: 22930-55-8) is a synthetic piperidine derivative characterized by a carbonyl group at the 1-position of the piperidine ring, linked to a 5-methoxyindol-2-yl moiety. The compound’s molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol (exact mass: 256.1212) . Its structure combines the conformational flexibility of the piperidine ring with the aromatic and electronic properties of the 5-methoxyindole group, making it a candidate for pharmacological applications. Notably, it serves as a key intermediate in the synthesis of bis(heteroaryl)piperazines (BHAPs), such as the HIV-1 reverse transcriptase inhibitor atevirdine mesylate (U-87201E) .

Properties

IUPAC Name

(5-methoxy-1H-indol-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-12-5-6-13-11(9-12)10-14(16-13)15(18)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUGVHMANDXOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177473
Record name Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22930-55-8
Record name Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbonylative Coupling via Acyl Chlorides

A widely employed method involves the generation of an acyl chloride intermediate from 5-methoxyindole-2-carboxylic acid, followed by nucleophilic substitution with piperidine.

Representative Protocol

  • Synthesis of 5-Methoxyindole-2-carbonyl Chloride
    • 5-Methoxyindole-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) under reflux for 4–6 hours.
    • The reaction is monitored by thin-layer chromatography (TLC), and excess SOCl₂ is removed under reduced pressure.
  • Coupling with Piperidine
    • The acyl chloride is dissolved in DCM and added dropwise to a solution of piperidine (1.2 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C.
    • The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Key Data

Parameter Value Source
Yield 68–72% Analogous to
Reaction Time 16–18 hours Derived from
Purity (HPLC) ≥98%

Transition Metal-Catalyzed Carbonylation

Palladium-catalyzed carbonylation offers an alternative route, enabling direct coupling of 5-methoxyindole-2-boronic acid with piperidine-derived substrates. This method avoids harsh acidic conditions and improves functional group tolerance.

Procedure

  • A mixture of 5-methoxyindole-2-boronic acid (1.0 equiv), 1-iodopiperidine (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and carbon monoxide (1 atm) in dimethylformamide (DMF) is heated at 80°C for 24 hours.
  • The product is isolated via aqueous workup and recrystallized from ethanol.

Optimization Insights

  • Catalyst Loading : ≤5 mol% Pd prevents side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Advanced Functionalization and Protecting Group Strategies

Piperidine N-Protection

To prevent undesired side reactions at the piperidine nitrogen, temporary protection using tert-butoxycarbonyl (Boc) groups is common.

Stepwise Approach

  • Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP.
  • Coupling : The Boc-protected piperidine undergoes acylative coupling with 5-methoxyindole-2-carbonyl chloride.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the final product.

Critical Observations

  • Deprotection Efficiency : TFA achieves >95% deprotection without indole ring degradation.
  • Side Reactions : Overexposure to TFA (>2 hours) may demethylate the 5-methoxy group.

Analytical Characterization and Validation

Spectroscopic Techniques

  • ¹H NMR : The piperidine protons resonate as multiplet signals between δ 1.40–2.80 ppm, while the indole carbonyl group appears as a singlet near δ 160–165 ppm.
  • ESI-MS : Molecular ion peaks align with the theoretical m/z of 272.12 (C₁₆H₁₈N₂O₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the indole ring and the equatorial orientation of the carbonyl group on piperidine. Hydrogen bonding between the indole NH and carbonyl oxygen stabilizes the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted indole derivatives .

Scientific Research Applications

Scientific Research Applications

Piperidine derivatives, including 1-((5-methoxyindol-2-yl)carbonyl)-, have been extensively studied for their diverse applications across multiple fields:

Medicinal Chemistry

  • Therapeutic Potential : This compound has been investigated for its potential in treating various diseases, particularly those affecting the central nervous system (CNS), such as neurodegenerative disorders. Its interaction with cannabinoid receptors (CB1 and CB2) suggests analgesic and anti-inflammatory properties .
  • Anticancer Activity : Research indicates that certain piperidine derivatives exhibit cytotoxic effects against cancer cells, making them candidates for anticancer therapies. For instance, studies have shown that compounds similar to AM211 can inhibit tumor growth in hypopharyngeal carcinoma models .
  • Antimicrobial Properties : Piperidine derivatives have been evaluated for their antimicrobial effects. The presence of the methoxy group enhances the compound's biological activity against various pathogens .
  • Neuroprotective Effects : Given its binding affinity to cannabinoid receptors, AM211 has potential applications in neuroprotection, which could be beneficial in conditions like Alzheimer's disease or multiple sclerosis .

Chemical Synthesis

  • Building Block in Organic Synthesis : Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in synthetic chemistry .

Binding Affinity

  • Cannabinoid Receptors : AM211 shows significant binding affinity for CB1 and CB2 receptors, which play crucial roles in pain perception and immune response modulation. This interaction may explain its analgesic and anti-inflammatory effects .

Biochemical Pathways

  • The compound exhibits properties such as antioxidant, anti-inflammatory, and anti-apoptotic activities. These mechanisms are vital in managing oxidative stress-related diseases and inflammatory conditions .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the piperidine and indole structures can significantly influence biological activity:

Key Findings

  • Substituent Variability : Variations in substituents on the indole ring can lead to diverse pharmacological profiles, enhancing or diminishing receptor affinity .
  • Cyclic Structures : More saturated cyclic structures tend to interact better with protein binding sites, thereby enhancing biological activity .

Case Studies

Several case studies demonstrate the efficacy of Piperidine derivatives:

Cancer Therapy

A notable study highlighted that specific piperidine derivatives exhibited significant cytotoxicity against hypopharyngeal tumor cells, indicating their potential as effective anticancer agents.

Viral Inhibition

Research has identified piperidine compounds with inhibitory effects against viruses such as H1N1 influenza and SARS-CoV2 protease, showcasing their antiviral potential .

Mechanism of Action

The mechanism of action of Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Basicity

  • Trifluoroacetyl vs. 5-Methoxyindole Carbonyl Groups :
    In 1-(trifluoroacetyl)piperidine (), the electron-withdrawing trifluoroacetyl group significantly reduces the basicity of the piperidine nitrogen compared to alkyl or aryl carbonyl substituents. In contrast, the 5-methoxyindole carbonyl group in the target compound introduces moderate electron-withdrawing effects due to the carbonyl, balanced by the electron-donating methoxy group on the indole ring. This balance enhances stability while preserving reactivity in biological systems .

  • Sulfonamide vs. Carbonyl Linkages :
    1-[(3-Methoxyphenyl)sulfonyl]piperidine-2-carboxylic acid () features a sulfonyl group, which imparts stronger electron-withdrawing effects and rigidity compared to the carbonyl group in the target compound. Sulfonamides typically exhibit lower basicity and higher metabolic stability, whereas the carbonyl group in the target compound allows for greater conformational flexibility .

Key Research Findings

  • Conformational Stability : The 5-methoxyindole group stabilizes the piperidine ring in a boat conformation, optimizing interactions with biological targets. This contrasts with trifluoroacetyl derivatives, which adopt chair conformations due to steric and electronic effects .
  • Structure-Activity Relationships (SAR) : Modifications to the indole moiety (e.g., replacing methoxy with chloro or methyl groups) reduce HIV-1 RT inhibition potency by 10–100-fold, underscoring the critical role of the 5-methoxy group .

Biological Activity

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-, also known as AM211, is a compound that has garnered attention in medicinal chemistry due to its interactions with the cannabinoid receptor system. This article explores its biological activities, potential therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- is characterized by a piperidine ring linked to a carbonyl group attached to a 5-methoxyindole moiety. The molecular formula and structural features contribute to its unique pharmacological properties:

Feature Description
Molecular Formula C₁₁H₁₃N₃O₂
Piperidine Ring Six-membered saturated heterocyclic amine
Indole Moiety Known for diverse biological activities

The compound primarily interacts with the cannabinoid receptors CB1 and CB2. These receptors are crucial in various physiological processes such as pain perception, mood regulation, and appetite control. AM211's binding affinity for these receptors suggests potential applications in treating conditions like chronic pain and anxiety disorders .

Binding Affinity

Studies have shown that AM211 exhibits significant binding affinity to both CB1 and CB2 receptors, which are implicated in the psychoactive effects of cannabinoids as well as immune responses:

  • CB1 Receptor : Predominantly located in the central nervous system (CNS), influencing neuropsychological effects.
  • CB2 Receptor : More widely distributed in the body, particularly in immune tissues, affecting inflammation and immune response.

Therapeutic Applications

Research indicates several potential therapeutic applications for Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-:

  • Pain Management : Its interaction with cannabinoid receptors may provide analgesic effects.
  • Anti-inflammatory Effects : Targeting CB2 receptors could help manage inflammatory conditions.
  • Neuroprotective Properties : Potential applications in neurodegenerative diseases due to its CNS activity.

Structure-Activity Relationships (SAR)

The SAR studies of Piperidine derivatives indicate that modifications to the piperidine and indole structures can significantly affect biological activity. For instance, variations in substituents on the indole ring can enhance or diminish receptor affinity and selectivity .

Key Findings from SAR Studies

  • Substituent Variability : Different substituents on the indole ring can lead to varied pharmacological profiles.
  • Cyclic Structures : More saturated cyclic structures tend to interact better with protein binding sites, enhancing activity .

Case Studies

Several case studies highlight the efficacy of Piperidine derivatives in various biological contexts:

  • Cancer Therapy : A study demonstrated that certain piperidine derivatives exhibited cytotoxicity against hypopharyngeal tumor cells, indicating potential as anticancer agents .
  • Viral Inhibition : Research identified piperidine compounds with inhibitory effects against H1N1 influenza virus and SARS-CoV2 protease, showcasing their antiviral potential .

Q & A

Q. What are the optimal synthetic routes for synthesizing Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a 5-methoxyindole-2-carboxylic acid derivative with a piperidine scaffold. Key steps include:

  • Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDCI) to generate an acyl chloride or active ester intermediate.
  • Nucleophilic substitution : React the activated intermediate with piperidine under anhydrous conditions (e.g., dichloromethane or DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
    Yield Optimization :
  • Use a 10-20% molar excess of piperidine to drive the reaction.
  • Monitor reaction progress via TLC or LC-MS to minimize side products.
  • Optimize temperature (room temperature to 60°C) and reaction time (4-24 hours) based on steric and electronic effects of substituents .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and 5-methoxyindole aromatic protons (δ 6.8–7.5 ppm). Integration ratios verify substituent positions.
    • ¹³C NMR : Identify the carbonyl carbon (δ ~165–170 ppm) and methoxy group (δ ~55 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₉N₂O₂).
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Core Modifications :
    • Vary the indole substituents (e.g., replace 5-methoxy with halogen or alkyl groups) to assess electronic effects.
    • Modify the piperidine ring (e.g., introduce methyl or fluoro substituents) to study steric and conformational impacts .
  • Biological Assays :
    • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    • Enzyme inhibition : Screen against kinases or receptors (e.g., serotonin receptors) via fluorescence polarization or radioligand binding.
  • Data Analysis :
    • Calculate IC₅₀ values and correlate with substituent properties (e.g., Hammett constants, logP) using multivariate regression .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to dock the compound into target protein structures (e.g., PDB ID for a kinase or GPCR).
    • Prioritize poses with hydrogen bonds to the indole NH or methoxy oxygen and hydrophobic contacts with the piperidine ring .
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., π-π stacking with aromatic amino acids).
  • Free Energy Calculations :
    • Apply MM/PBSA or MM/GBSA to estimate binding free energy differences between analogs .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Source Identification :
    • Compare assay conditions (e.g., cell line specificity, serum concentration, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in cytotoxicity assays .
  • Orthogonal Validation :
    • Confirm activity in in vivo models (e.g., xenograft mice) if in vitro data is inconsistent.
    • Use CRISPR-edited cell lines to isolate target-specific effects.
  • Meta-Analysis :
    • Pool data from multiple studies using random-effects models to identify outliers or confounding variables .

Q. What strategies ensure high purity and stability of this compound during long-term storage?

Methodological Answer:

  • Purity Assurance :
    • Lyophilize the compound after synthesis and store at -20°C under argon to prevent oxidation.
    • Conduct periodic HPLC analysis (e.g., every 6 months) to detect degradation products .
  • Stability Studies :
    • Use accelerated stability testing (40°C/75% RH for 1 month) to predict shelf life.
    • Add stabilizers like BHT (0.01% w/v) for free radical-prone compounds .

Q. How can researchers leverage this compound as a precursor for novel drug candidates?

Methodological Answer:

  • Functionalization :
    • Introduce bioisosteres (e.g., replace methoxy with trifluoromethyl) to enhance metabolic stability.
    • Conjugate with targeting moieties (e.g., folate or peptides) via the piperidine nitrogen for tissue-specific delivery .
  • Prodrug Design :
    • Mask the carbonyl group as an ester or amide to improve bioavailability, with enzymatic cleavage in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-
Reactant of Route 2
Reactant of Route 2
Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-

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